trans-Oxolane-3,4-diol dinitrate
CAS No.: 58690-45-2
Cat. No.: VC18960440
Molecular Formula: C4H6N2O7
Molecular Weight: 194.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 58690-45-2 |
---|---|
Molecular Formula | C4H6N2O7 |
Molecular Weight | 194.10 g/mol |
IUPAC Name | (4-nitrooxyoxolan-3-yl) nitrate |
Standard InChI | InChI=1S/C4H6N2O7/c7-5(8)12-3-1-11-2-4(3)13-6(9)10/h3-4H,1-2H2 |
Standard InChI Key | NUPHETKTSSIAEZ-UHFFFAOYSA-N |
Canonical SMILES | C1C(C(CO1)O[N+](=O)[O-])O[N+](=O)[O-] |
Introduction
Chemical Structure and Stereochemical Configuration
Molecular Architecture
The compound’s core structure consists of a five-membered oxolane (tetrahydrofuran) ring with hydroxyl groups at the 3 and 4 positions. These hydroxyl groups are esterified with nitrate moieties, resulting in a dinitrate ester. The trans configuration of the hydroxyl/nitrate groups is confirmed by its IUPAC Standard InChIKey NUPHETKTSSIAEZ-IMJSIDKUSA-N
, which encodes the stereochemistry . This spatial arrangement influences the compound’s reactivity and thermodynamic stability, as the trans disposition minimizes steric hindrance between the bulky nitrate groups.
Comparative Structural Analysis
The stereoisomeric cis counterpart of this compound has been synthesized and studied alongside the trans form, though thermodynamic data indicate distinct stability profiles. For instance, the trans isomer exhibits a standard enthalpy of formation () of in the liquid phase, whereas the cis isomer’s data remain less documented . The rigidity of the trans configuration likely contributes to its lower enthalpy of formation, reflecting greater stability compared to hypothetical cis analogs.
Synthesis and Derivative Formation
Synthetic Routes
The synthesis of trans-oxolane-3,4-diol dinitrate is detailed in the work of Eremenko et al. (1985), who developed methods for producing cis- and trans-oxolane diol derivatives . A plausible pathway involves the nitration of trans-oxolane-3,4-diol using a mixture of nitric and sulfuric acids, a common approach for nitrate esterification. The reaction proceeds via electrophilic substitution, where the hydroxyl groups act as nucleophiles, attacking the nitronium ion ().
Derivative Analogues
Comparative studies highlight the role of functional group substitution in modulating properties. For example, trans-oxolane-3,4-diol diacetate (CAS 85386-39-6), where nitrate groups are replaced with acetates, exhibits a markedly different enthalpy of formation () . This disparity underscores the electron-withdrawing effect of nitrate groups, which destabilize the molecule relative to acetates.
Thermochemical Properties
Enthalpy of Formation and Combustion
The standard enthalpy of formation () and combustion () for liquid trans-oxolane-3,4-diol dinitrate are critical for evaluating its energetic potential:
The negative indicates exothermic formation, typical of nitrate esters, while the highly exothermic suggests utility as an energetic material.
Thermodynamic Stability
The compound’s stability is influenced by intramolecular interactions. The trans configuration allows for optimal spacing between nitrate groups, reducing repulsion and enhancing thermal stability. This is corroborated by its enthalpy data, which align with values observed in stable nitrate esters like nitroglycerin .
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